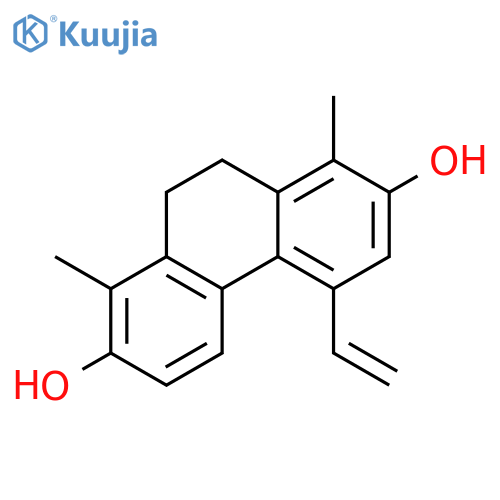Cas no 144106-78-5 (2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene)
2,7-ジヒドロキシ-1,8-ジメチル-5-ビニル-9,10-ジヒドロフェナントレンは、フェナントレン骨格にヒドロキシル基、メチル基、ビニル基が特異的に配置された複雑な芳香族化合物です。その特徴的な構造により、高い安定性と特異的な電子特性を示し、有機合成中間体や機能性材料の原料としての応用が期待されます。特に、2,7位のヒドロキシル基は反応性に富み、さらに修飾可能な点が利点です。また、9,10位の部分水素化により共役系が調整され、光電気化学的特性の制御が可能です。ビニル基の存在により、ポリマー合成や架橋反応への展開も視野に入れた多様な用途が検討されています。

144106-78-5 structure
商品名:2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene 化学的及び物理的性質
名前と識別子
-
- 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene
- 9,10-Dihydro-2,7-dihydroxy-1,8-dimethyl-4-vinylphenanthrene
- 4-ethenyl-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol
- 1
- 1-Methyleffusol
- SCHEMBL23754272
- 2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl-
- starbld0004572
- 144106-78-5
- 1,8-Dimethyl-4-vinyl-9,10-dihydrophenanthrene-2,7-diol
- AKOS040762891
- DTXSID80434607
- UFA10678
-
- インチ: InChI=1S/C18H18O2/c1-4-12-9-17(20)11(3)14-6-5-13-10(2)16(19)8-7-15(13)18(12)14/h4,7-9,19-20H,1,5-6H2,2-3H3
- InChIKey: SHERRMHZTJGNCS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3C)O)C=C)O
計算された属性
- せいみつぶんしりょう: 266.130679813g/mol
- どういたいしつりょう: 266.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 512.3±50.0 °C at 760 mmHg
- フラッシュポイント: 246.8±24.7 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5735-5 mg |
1-Methyleffusol |
144106-78-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74750-5 mg |
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene |
144106-78-5 | 5mg |
¥6240.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN5735-1 mL * 10 mM (in DMSO) |
1-Methyleffusol |
144106-78-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,520 | 2023-07-11 | |
| TargetMol Chemicals | TN5735-5mg |
1-Methyleffusol |
144106-78-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN5735-1 ml * 10 mm |
1-Methyleffusol |
144106-78-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 |
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene 関連文献
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
144106-78-5 (2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene) 関連製品
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 4770-00-7(3-cyano-4-nitroindole)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
